10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound.
Preparation Methods
The synthesis of 10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot condensation method. This involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin . The reaction is typically carried out in a single reactor, which simplifies the process and increases the yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells . This inhibition can result in the death of the target cells or the prevention of their proliferation .
Comparison with Similar Compounds
10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be compared with other similar compounds, such as:
Chromeno[2,3-d]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Oxazino quinoline derivatives: Known for their antibacterial and antiviral properties.
1,3-oxazines: These compounds are used in the synthesis of a broad range of heterocyclic compounds and polymers.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C21H21NO4/c1-13-19-14(10-22(12-25-19)11-15-5-4-8-24-15)9-18-16-6-2-3-7-17(16)21(23)26-20(13)18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
RRZDMUGHXQRFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
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